

Application Note: A Novel Synthetic Approach to (±)-Lavandulol

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Compound of Interest

Compound Name: 4-bromo-3-methylbut-1-ene

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Abstract

This application note details a proposed synthetic pathway for the preparation of (±)-lavandulol, a valuable monoterpene alcohol used in the fragrance and pheromone industries. The synthesis commences with the readily available starting material, **4-bromo-3-methylbut-1-ene**, and proceeds through a key Grignard reaction with isobutylene oxide. This method offers a concise and potentially efficient route to the target molecule. Detailed experimental protocols, expected quantitative data, and a visual representation of the synthetic workflow are provided to guide researchers in the successful execution of this synthesis.

Introduction

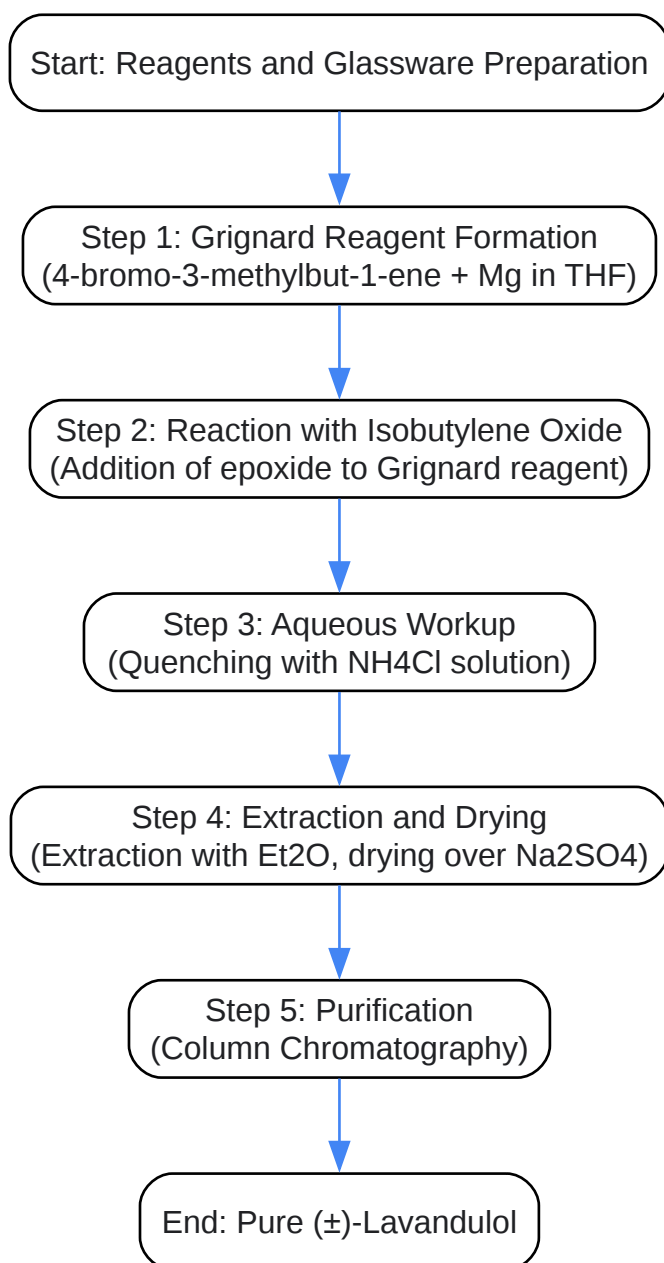
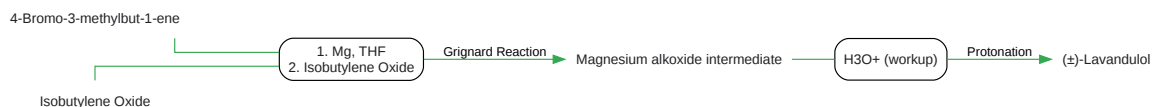
Lavandulol is an irregular monoterpene alcohol, naturally occurring in lavender oil, that possesses a characteristic mild, floral, and herbaceous aroma. Beyond its use in perfumery, lavandulol and its esters are significant components of insect pheromones, making them valuable tools in pest management. While various synthetic routes to lavandulol have been reported, many involve multiple steps or utilize complex starting materials. This application note outlines a novel and direct two-step approach for the synthesis of (±)-lavandulol starting from **4-bromo-3-methylbut-1-ene**.

The key transformation involves the formation of a Grignard reagent from **4-bromo-3-methylbut-1-ene**, which then undergoes a nucleophilic addition to isobutylene oxide. This strategy provides a convergent and efficient method for constructing the C10 carbon skeleton of lavandulol.

Synthetic Pathway

The proposed synthesis of (±)-lavandulol from **4-bromo-3-methylbut-1-ene** is illustrated in the following scheme:

4-Methylpent-4-en-1-ylmagnesium bromide



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